N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide
Description
Introduction to N-(2-(3-Methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide
Structural Classification and Nomenclature
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide features a heterocyclic core fused with aromatic and amide functionalities. Its systematic IUPAC name derives from the following components:
- Benzo[c]thiadiazole 1,1-dioxide : A bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring. The sulfur atom at position 1 is oxidized to a sulfone (two oxygen atoms).
- 3-Methyl substitution : A methyl group at position 3 of the thiadiazole ring.
- Ethyl linker : A two-carbon chain connecting the thiadiazole nitrogen to the acetamide group.
- 2-Phenylacetamide : A phenyl group attached to the alpha-carbon of an acetamide.
Structural Comparison to Related Compounds
The nomenclature follows IUPAC rules by prioritizing the benzo-thiadiazole system as the parent structure. The "1,1-dioxide" designation specifies the sulfone oxidation state at sulfur, while the "3-methyl" and "2-phenylacetamide" groups are appended as substituents.
Historical Context of Thiadiazole Derivatives in Medicinal Chemistry
Thiadiazoles, first characterized in the late 19th century, gained prominence in drug discovery due to their electronic versatility and bioisosteric potential. Key milestones include:
- 1950s–1970s : The development of acetazolamide , a 1,3,4-thiadiazole derivative, as a carbonic anhydrase inhibitor for glaucoma treatment.
- 1980s–2000s : Exploration of 1,2,4-thiadiazoles as electrophilic warheads targeting cysteine residues in enzymes. For example, inhibitors leveraging the N–S bond cleavage mechanism demonstrated activity against proteases and kinases.
- 2010s–Present : Advances in fused thiadiazole systems, such as benzo-thiadiazoles, to enhance aromatic stacking and metabolic stability.
The evolution of 1,2,5-thiadiazole derivatives, though less studied than 1,3,4 isomers, has been driven by their unique reactivity. For instance, 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide exemplifies structural modifications to tune electronic properties.
Significance of Benzo[c]thiadiazole 1,1-Dioxide Scaffolds
The benzo[c]thiadiazole 1,1-dioxide moiety confers three critical attributes:
- Electron-Deficient Character : The sulfone group withdraws electrons, stabilizing the thiadiazole ring and enhancing reactivity toward nucleophilic residues (e.g., cysteine thiols).
- Planar Aromatic System : The fused benzene-thiadiazole structure facilitates π-π interactions with biological targets, improving binding affinity.
- Metabolic Stability : Oxidation at sulfur reduces susceptibility to enzymatic reduction compared to non-oxidized thiadiazoles.
Functional Roles of Substituents
The phenylacetamide group, as seen in endogenous metabolites like 2-phenylacetamide, may enable interactions with amidase enzymes or hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-15-9-5-6-10-16(15)20(24(19,22)23)12-11-18-17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPXJEVITPRRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide, a multi-step synthesis is generally employed. The process typically begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the methyl and sulfone groups. Next, the phenylacetamide portion is linked to the core through a series of condensation reactions. Reaction conditions include specific catalysts, solvents, and temperatures to ensure the efficient formation of desired intermediates and final product.
Industrial Production Methods
In an industrial setting, large-scale production of this compound can be achieved through continuous flow processes. These processes enable precise control over reaction parameters and ensure high yield and purity of the compound. The use of automated systems and reactors also minimizes human intervention and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation reactions may yield various sulfoxides and sulfones, while reduction reactions could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide is , with a molecular weight of approximately 366.43 g/mol. The synthesis typically involves multi-step organic synthesis techniques:
- Preparation of the Thiadiazole Intermediate : This step includes cyclization reactions using appropriate precursors under oxidative conditions.
- Formation of the Amide Bond : The thiadiazole intermediate is reacted with phenylacetic acid derivatives to form the final product.
Key Structural Features
- Thiadiazole Ring : Contributes to the compound's chemical reactivity.
- Amide Functional Group : Enhances biological activity and solubility.
The biological activity of thiadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound has shown promise in several areas:
Antimicrobial Activity
Thiadiazoles are known for their antimicrobial properties. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Compounds similar to this compound have demonstrated moderate to good antimicrobial effects against strains such as Streptococcus and Escherichia coli.
Anticancer Potential
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example:
- Compounds with similar structural motifs have been tested against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), showing selective cytotoxicity and inducing apoptosis pathways.
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
A study synthesized various derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and evaluated their anticancer activity against three cancer cell lines: SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The results indicated that while none surpassed doxorubicin in efficacy, certain derivatives showed promising cytotoxic effects at specific concentrations .
Case Study 2: Antimicrobial Testing
In another study focusing on thiadiazole derivatives, compounds were tested for their antimicrobial activity against a range of bacterial strains. The findings revealed that several derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets within cells. These targets include enzymes, receptors, and signaling pathways that regulate various biological processes. By binding to these targets, the compound can modulate their activity, leading to specific physiological responses.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole 2,2-dioxide vs. Benzothiazole Derivatives
- Target Compound : The benzo[c][1,2,5]thiadiazole 2,2-dioxide core contains two nitrogen atoms and two sulfonyl oxygen atoms, creating a rigid, electron-deficient aromatic system. This contrasts with benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide in ), which lack the sulfonyl groups and have a sulfur atom in the ring .
- Implications : The dioxide groups in the target compound enhance polarity and may improve solubility compared to benzothiazoles. However, the benzothiazole derivatives in feature trifluoromethyl groups, which increase lipophilicity and metabolic stability .
Thiadiazole vs. Thiazine Systems
- Comparison: describes 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides, which share sulfonyl groups but have a six-membered thiazine ring instead of a five-membered thiadiazole. The expanded ring in thiazines may allow for greater conformational flexibility but reduces aromatic stabilization .
Substituent Effects
Acetamide Moieties
- Target Compound: The phenylacetamide group is structurally analogous to N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (). Both compounds may interact with hydrophobic binding pockets in biological targets.
Methyl and Ethyl Linkers
- Role of Methyl Group: The 3-methyl substituent on the thiadiazole ring in the target compound may sterically hinder interactions compared to hydroxyl or amino groups in ’s 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol .
- Ethyl Linker : The ethyl chain in the target compound likely increases flexibility compared to rigid aromatic linkers in ’s thiazolylmethylcarbamate analogs .
Pharmacological and Physicochemical Properties
Predicted Solubility and Bioavailability
- Key Observations : The target compound’s dioxide groups may improve aqueous solubility relative to benzothiazoles but reduce membrane permeability compared to ’s hydroxylated thiadiazoles .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, which contributes to its unique biological properties. The presence of the thiadiazole ring enhances its reactivity and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Key steps include:
- Formation of the Thiadiazole Core : Cyclization of appropriate precursors like ortho-diamines with sulfur-containing reagents.
- Alkylation : Introduction of the ethyl group via alkylation reactions using suitable alkyl halides.
- Amidation : Reaction with phenylacetic acid derivatives to form the final amide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains. A study demonstrated that these compounds possess selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
| Compound | Target Bacteria | EC50 (µM) |
|---|---|---|
| A | Xanthomonas oryzae | 156.7 |
| B | E. coli | 200.0 |
| C | S. aureus | 250.0 |
The mechanism of action for this compound involves:
- Inhibition of Protein Targets : The compound interacts with specific proteins involved in microbial resistance and cancer progression.
- Disruption of Cell Membranes : Scanning Electron Microscopy (SEM) studies have shown that this compound can cause cell membrane rupture in bacteria like Xanthomonas oryzae, leading to cell death .
Study on Antibacterial Properties
In a recent study evaluating the antibacterial efficacy of various thiadiazole derivatives, this compound was found to exhibit potent activity against Xanthomonas oryzae with an EC50 value significantly lower than traditional antibiotics like thiodiazole copper . This suggests its potential for use in agricultural settings to combat plant pathogens.
Evaluation Against Cancer Cell Lines
Another study assessed the compound's cytotoxic effects on human cancer cell lines. The results indicated that it selectively inhibited tumor growth without affecting normal cells significantly . The observed mechanism involved apoptosis induction through mitochondrial pathways.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiadiazole core, followed by alkylation and amidation. Key steps include:
- Core formation : Cyclization of substituted benzene precursors with sulfur/nitrogen sources under reflux (e.g., using H₂SO₄ for heterocyclization, as in ).
- Alkylation : Reaction of the core with halogenated ethylamines in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere to avoid side oxidation .
- Amidation : Coupling with phenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Critical conditions : Strict temperature control (0–5°C during amidation), anhydrous solvents, and TLC monitoring (hexane:EtOAc = 9:1) to track intermediates .
Basic: Which spectroscopic and analytical methods are essential for structural validation?
- 1H/13C NMR : Confirms proton environments and carbon骨架, particularly diagnostic peaks for the dioxidobenzo[c]thiadiazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide NH (~δ 10.2 ppm) .
- IR spectroscopy : Validates sulfone groups (asymmetric/symmetric SO₂ stretches at 1332 cm⁻¹ and 1130 cm⁻¹) and amide carbonyl (1649–1670 cm⁻¹) .
- Mass spectrometry (FAB or ESI) : Ensures molecular ion ([M+H]+) matches theoretical mass (e.g., m/z 383.69 in ) .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values confirm purity .
Advanced: How can computational methods resolve contradictions in reaction pathway predictions?
Conflicting mechanistic hypotheses (e.g., SN2 vs. radical intermediates during alkylation) can be addressed via:
- Reaction path search : Quantum chemical calculations (DFT) identify transition states and activation barriers, as demonstrated in ’s workflow.
- Docking studies : Compare predicted binding conformations (e.g., with target enzymes) to experimental IC₅₀ data, resolving discrepancies in structure-activity relationships .
- MD simulations : Assess solvent effects on reaction yields, particularly for polar aprotic solvents like DMSO .
Advanced: How to optimize heterocyclization efficiency while minimizing byproducts?
- Catalyst screening : shows iodine/TEA in DMF enhances cyclization of thiadiazole intermediates, reducing sulfur byproduct formation.
- Kinetic control : Short reaction times (1–3 min in acetonitrile, as in ) prevent over-oxidation of sulfone groups.
- Co-crystallization : Isolate intermediates via co-crystals (e.g., 4.1 and 4.1a in ) for X-ray validation before proceeding .
Intermediate: What strategies mitigate common side reactions during synthesis?
- Competitive alkylation : Use bulky bases (e.g., N-ethylmorpholine) to suppress N- vs. O-alkylation in the benzothiadiazole core .
- Hydrolysis prevention : Anhydrous conditions and molecular sieves protect sulfone and amide groups from moisture-induced degradation .
- Byproduct removal : Gradient silica gel chromatography (hexane → EtOAc) separates unreacted phenylacetic acid derivatives .
Advanced: How does the compound’s electronic structure influence its pharmacological activity?
- Sulfone electron-withdrawal : Stabilizes the thiadiazole ring’s π-deficient nature, enhancing binding to hydrophobic enzyme pockets (evidenced in docking poses from ).
- Amide flexibility : The ethyl linker allows conformational adaptation during target engagement, as shown in MD simulations of analogous compounds .
- SAR studies : Modifying the phenylacetamide substituents (e.g., adding halogens) correlates with improved LogP and bioavailability in murine models .
Basic: What protocols ensure reproducibility in reaction scaling?
- Solvent ratios : Maintain toluene:water = 8:2 for azide substitutions ( ) to balance reactivity and solubility.
- Catalyst loading : 1.2 equivalents of NaN₃ prevents incomplete substitution in halogen displacement steps .
- Crystallization : Ethanol recrystallization ( ) achieves >95% purity for intermediates, critical for consistent yields .
Advanced: How to resolve discrepancies between computational and experimental spectral data?
- Hybrid DFT-NMR : Combine calculated chemical shifts (e.g., via Gaussian) with experimental 13C NMR to identify misassigned peaks .
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., amide rotamers) in NMR simulations .
- X-ray validation : Single-crystal diffraction ( ) provides definitive structural benchmarks for DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
